2-chloro-6-methanesulfonylpyrazine
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Overview
Description
2-chloro-6-methanesulfonylpyrazine is an organic compound with the molecular formula C5H5ClN2O2S It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methanesulfonylpyrazine typically involves the chlorination of pyrazine derivatives followed by sulfonylation. One common method involves the reaction of 2-chloropyrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methanesulfonylpyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Scientific Research Applications
2-chloro-6-methanesulfonylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of pyrazine derivatives with biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methanesulfonylpyrazine involves its interaction with specific molecular targets. The chlorine and methanesulfonyl groups can participate in various chemical reactions, allowing the compound to modify the activity of enzymes or receptors. The pyrazine ring can interact with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrazine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
6-methanesulfonylpyrazine:
2-chloro-3-methanesulfonylpyrazine: A positional isomer with different chemical properties.
Uniqueness
2-chloro-6-methanesulfonylpyrazine is unique due to the presence of both chlorine and methanesulfonyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Biological Activity
2-Chloro-6-methanesulfonylpyrazine (C5H5ClN2O2S) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Information
- Molecular Formula : C5H5ClN2O2S
- Molecular Weight : 192.62 g/mol
- SMILES : CS(=O)(=O)C1=CN=CC(=N1)Cl
- InChIKey : CZGUWBQPZNNYEV-UHFFFAOYSA-N
Physical Properties
Property | Value |
---|---|
Molecular Weight | 192.62 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methanesulfonyl group enhances its electrophilic character, making it a potential inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that this compound could be explored further as a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies on human cell lines showed that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxic effects, indicating a favorable safety margin for potential therapeutic applications.
Table: Cytotoxicity Results
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | >50 |
MCF-7 | >50 |
Potential Uses in Pharmacology
Given its biological activity, this compound has potential applications in pharmacology, particularly in the development of drugs aimed at treating bacterial infections or as a scaffold for synthesizing novel therapeutic agents.
Research Findings
Recent studies have explored the compound's role in inhibiting specific enzymes involved in bacterial resistance mechanisms. For instance, it has been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains.
Properties
IUPAC Name |
2-chloro-6-methylsulfonylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-7-2-4(6)8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUWBQPZNNYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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